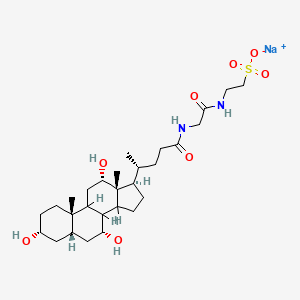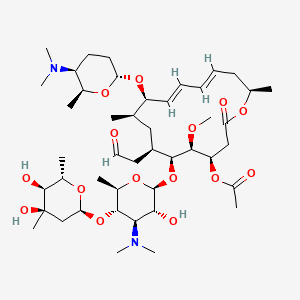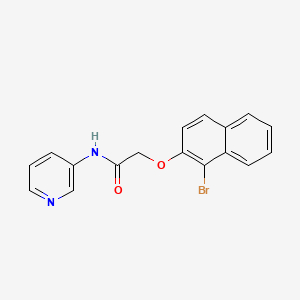
2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. The synthesis of this compound is a complex process that requires specific reagents and conditions.
Wissenschaftliche Forschungsanwendungen
For a comprehensive analysis of the applications of a similar compound, you might want to look into the research on siderophores . They are renowned for their high iron binding capacity and have applications in medicine, agriculture, and environmental sciences . Another interesting research is on brain-reading devices that interpret brain signals, potentially allowing people to communicate using only their thoughts .
-
Organic Adsorption on Hydrophilic Hierarchical Structures for Bionic Superhydrophobicity : This research focuses on the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials. It involves preparing micro/nanostructures and chemical modification. The study also highlights the effects of organic adsorbates on hierarchically structured surfaces, which includes defects, storage time in air, heating/vacuum treatment, and storage environment .
-
Applications of Low-Valent Compounds with Heavy Group-14 Elements : Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties. These low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes and dimetallynes. They have shown applications in various areas such as organic transformations, small molecule activation, and materials .
-
Photocatalytic Technology : Photocatalytic technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology. It has become a hot research topic in recent years .
-
Organic Adsorption on Hydrophilic Hierarchical Structures for Bionic Superhydrophobicity : This research focuses on the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials. It involves preparing micro/nanostructures and chemical modification. The study also highlights the effects of organic adsorbates on hierarchically structured surfaces, which includes defects, storage time in air, heating/vacuum treatment, and storage environment .
-
Applications of Low-Valent Compounds with Heavy Group-14 Elements : Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties. These low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes and dimetallynes. They have shown applications in various areas such as organic transformations, small molecule activation, and materials .
-
Photocatalytic Technology : Photocatalytic technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology. It has become a hot research topic in recent years .
Eigenschaften
CAS-Nummer |
38376-29-3 |
|---|---|
Produktname |
2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide |
Molekularformel |
C17H13BrN2O2 |
Molekulargewicht |
357.2 g/mol |
IUPAC-Name |
2-(1-bromonaphthalen-2-yl)oxy-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C17H13BrN2O2/c18-17-14-6-2-1-4-12(14)7-8-15(17)22-11-16(21)20-13-5-3-9-19-10-13/h1-10H,11H2,(H,20,21) |
InChI-Schlüssel |
WLLRAGBPCSOJNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CN=CC=C3 |
Piktogramme |
Irritant |
Synonyme |
2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]-phenol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B1663800.png)
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)
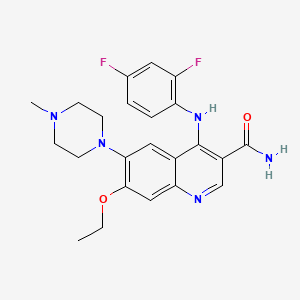
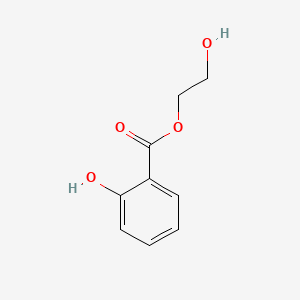
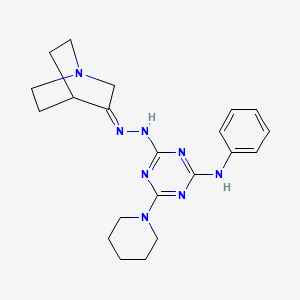
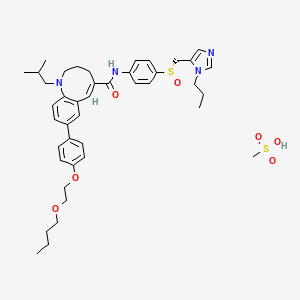
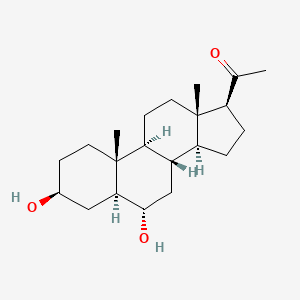
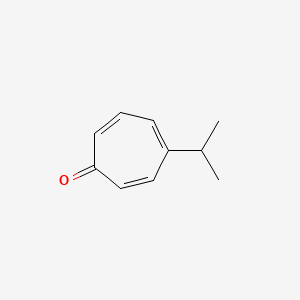
![4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide](/img/structure/B1663813.png)
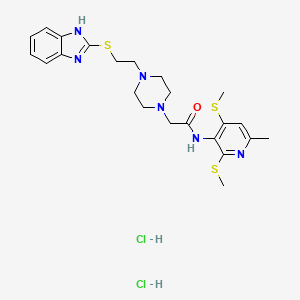

![[6-(Dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium](/img/structure/B1663817.png)
